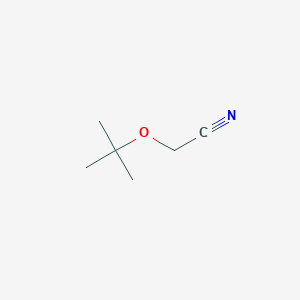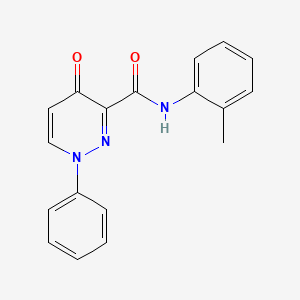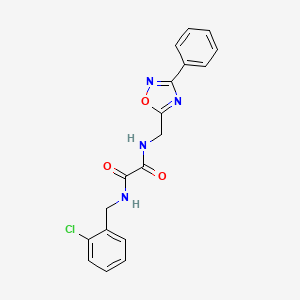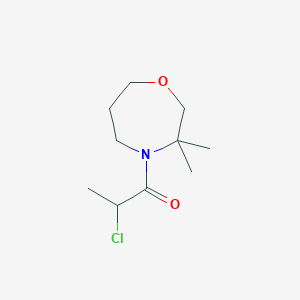
2-(Tert-butoxy)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butoxy)acetonitrile is an organic compound with the molecular formula C6H11NO. It is a nitrile derivative where the nitrile group is attached to a carbon atom that is also bonded to a tert-butoxy group. This compound is used in various chemical reactions and has applications in organic synthesis.
Wirkmechanismus
Target of Action
The primary target of 2-(Tert-butoxy)acetonitrile is the α-Hydrogen of acetonitrile . The tert-butoxy radical, generated from the thermal homolytic scission of TBPB, assimilates the α-Hydrogen of acetonitrile to form a cyanomethyl radical .
Mode of Action
The mode of action of this compound involves a series of radical reactions. The tert-butoxy radical and benzoate radical are transferred through the thermal homolytic scission of TBPB . Subsequently, the cyanomethyl radical is generated by the hydrogen abstraction of acetonitrile by the tert-butoxy radical or benzoate radical, releasing tert-butanol or benzoic acid .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion reactions of acetonitrile as a building block . This has become one of the most attractive fields in organic synthesis, especially in the field of electrochemical conversions involving acetonitrile . Due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Result of Action
The result of the action of this compound is the formation of a cyanomethyl radical . This radical can participate in further reactions, leading to the synthesis of a variety of important compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. The thermal homolytic scission of TBPB, which initiates the reaction, occurs under heated conditions . Therefore, the temperature of the environment plays a crucial role in the efficacy and stability of this compound.
Biochemische Analyse
Biochemical Properties
It is known that the tert-butoxy group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that 2-(Tert-butoxy)acetonitrile may interact with enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known that the tert-butoxy group can be added to amines under aqueous conditions . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound can be used in chemical transformations . This suggests that the effects of this compound may change over time in laboratory settings, potentially due to the compound’s stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
It is known that the tert-butoxy group can be added to amines under aqueous conditions . This suggests that this compound may be involved in metabolic pathways that involve enzymes or cofactors, and may affect metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Tert-butoxy)acetonitrile can be synthesized through several methods. One common method involves the reaction of tert-butyl alcohol with acetonitrile in the presence of a strong base such as potassium tert-butoxide. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps to ensure the compound meets industrial standards for purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tert-butoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
Oxidation: Produces oxides or carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in various substituted nitriles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Tert-butoxy)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical agents.
Industry: Applied in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetonitrile: A simpler nitrile compound without the tert-butoxy group.
tert-Butyl cyanide: Similar structure but with a different functional group arrangement.
tert-Butyl acetate: Contains a tert-butyl group but with an ester functional group instead of a nitrile.
Uniqueness
2-(Tert-butoxy)acetonitrile is unique due to the presence of both the tert-butoxy and nitrile groups, which confer distinct reactivity and selectivity in chemical reactions. This combination makes it a valuable intermediate in organic synthesis and various industrial applications .
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2,3)8-5-4-7/h5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSWZJDAMTZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59463-51-3 |
Source


|
| Record name | 2-(tert-butoxy)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Fluorophenyl)formamido]butanoic acid](/img/structure/B2455043.png)

![2-[4,5-Dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetic acid](/img/structure/B2455047.png)

![3'H-Spiro{piperidine-4,1'-pyrrolo[3,2-b]pyridine}-2'-one dihydrochloride](/img/structure/B2455052.png)
![8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2455053.png)
![2-[(4-Fluorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2455056.png)


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B2455059.png)



